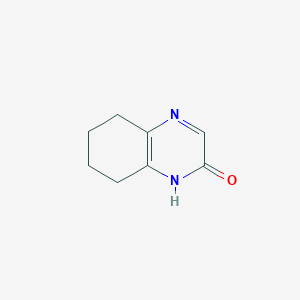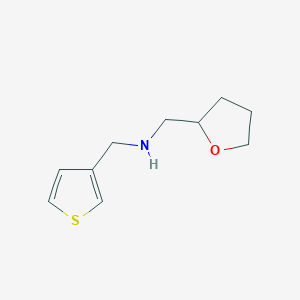![molecular formula C6H11NO B183710 (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol CAS No. 134575-13-6](/img/structure/B183710.png)
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Vue d'ensemble
Description
(1R,5S,6R)-3-azabicyclo[310]hexan-6-ylmethanol is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional configuration, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of aziridines and iminoesters in a catalytic asymmetric [3+2] cycloaddition reaction. This reaction is facilitated by a copper(I) catalyst and a chiral ligand, which ensures high diastereoselectivity and enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of flow chemistry and continuous processing can be applied to scale up the synthesis. Flow technology enables precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is investigated for its role in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system under study .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the ring size and substitution pattern.
8-azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and exhibits different biological activities due to its larger ring system.
Uniqueness
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can participate in various chemical reactions and interactions. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Propriétés
IUPAC Name |
[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2/t4-,5+,6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYOQZPGFXHQMW-XEAPYIEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CO)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577255, DTXSID401231753 | |
| Record name | [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134575-13-6, 827599-22-4 | |
| Record name | [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)

![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)

![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)


![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)

![2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183652.png)
